molecular formula C17H22N6O2 B2680672 (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2320171-85-3

(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2680672
CAS RN: 2320171-85-3
M. Wt: 342.403
InChI Key: LTICJXGQHFKBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The 1,2,3-triazole ring system, which is a part of this compound, has been found to exhibit a myriad of biological activities, including antiviral activities . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Antibacterial and Antimalarial Activity

The 1,2,3-triazole ring system also exhibits antibacterial and antimalarial activities . This indicates that the compound could have potential applications in the treatment of bacterial infections and malaria.

Anticancer Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , were found to exhibit in vitro cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially be used in cancer treatment.

Anti-inflammatory Activity

Indole derivatives, which share structural similarities with the compound, have been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

Indole derivatives have also been found to possess antioxidant activity . This suggests that the compound could potentially be used in the treatment of conditions associated with oxidative stress.

Enzyme Inhibitory Activity

The 1,2,3-triazole ring system has been found to exhibit enzyme inhibitory activity . This suggests that the compound could potentially be used in the development of new enzyme inhibitors.

Drug Discovery and Organic Synthesis

The 1,2,3-triazole ring system is widely used in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that the compound could have broad applications in these fields.

Neurodegenerative Diseases

Computational studies have predicted the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22-9-15(20-21-22)17(24)23-6-4-12(5-7-23)10-25-16-8-14(13-2-3-13)18-11-19-16/h8-9,11-13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTICJXGQHFKBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.